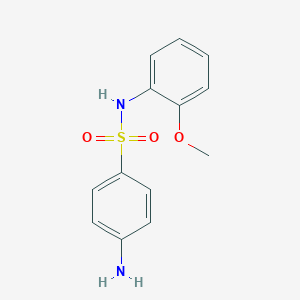

4-Amino-N-(2-methoxyphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-amino-N-(2-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-18-13-5-3-2-4-12(13)15-19(16,17)11-8-6-10(14)7-9-11/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXWZQQQBVBPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342176 | |

| Record name | 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19837-84-4 | |

| Record name | 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-(2-methoxyphenyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Comprehensive-Technical-Guide-to-4-Amino-N-(2-methoxyphenyl)benzenesulfonamide

Abstract

This technical guide provides an in-depth analysis of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide, a key organic compound within the sulfonamide class. The primary focus of this document is the precise determination and validation of its molecular weight, a critical parameter for all research, development, and quality control applications. This guide is structured to serve researchers, scientists, and drug development professionals by detailing the compound's core molecular identity, physicochemical properties, a robust synthesis protocol with mechanistic rationale, and a multi-tiered analytical validation workflow. Furthermore, it contextualizes the molecule within the broader landscape of sulfonamide therapeutics, exploring its potential biological activities and applications. All protocols are designed as self-validating systems to ensure scientific integrity and reproducibility.

Section 1: Core Molecular Identity

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. This section defines 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide through its nomenclature, structure, and fundamental calculations.

Nomenclature and Chemical Identifiers

The systematic naming and unique identifiers are crucial for unambiguous communication in research and regulatory contexts. While data for the specific ortho (2-methoxy) isomer is limited, we can extrapolate identifiers based on its structure. For comparative purposes, identifiers for the well-documented para (4-methoxy) isomer are also provided.

| Identifier | 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide (ortho-isomer) | 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (para-isomer) |

| IUPAC Name | 4-amino-N-(2-methoxyphenyl)benzenesulfonamide | 4-amino-N-(4-methoxyphenyl)benzenesulfonamide[1][2] |

| Molecular Formula | C₁₃H₁₄N₂O₃S | C₁₃H₁₄N₂O₃S[1][2][3] |

| CAS Registry Number | Not readily available | 19837-74-2[1][2][3] |

| Canonical SMILES | COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N | COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N[1] |

| InChIKey | XBXWZQQQBVBPAC-UHFFFAOYSA-N | PKCILPHWDZXVQT-UHFFFAOYSA-N[1][2][3] |

Molecular Formula and Weight Determination

The cornerstone of chemical characterization is the molecular weight, derived from the molecular formula. The formula for both the ortho and para isomers is identical: C₁₃H₁₄N₂O₃S .

The molecular weight is calculated by summing the atomic weights of the constituent atoms:

-

Carbon (C): 13 × 12.011 u = 156.143 u

-

Hydrogen (H): 14 × 1.008 u = 14.112 u

-

Nitrogen (N): 2 × 14.007 u = 28.014 u

-

Oxygen (O): 3 × 15.999 u = 47.997 u

-

Sulfur (S): 1 × 32.06 u = 32.06 u

Total Molecular Weight (Calculated): 156.143 + 14.112 + 28.014 + 47.997 + 32.06 = 278.326 u

This calculated value aligns with high-resolution mass spectrometry data found in authoritative databases, which report the molecular weight as approximately 278.33 g/mol [1][2] or 278.327 g/mol [3]. The monoisotopic mass, which is critical for mass spectrometry, is calculated to be 278.0725 Da [2].

Molecular Structure

The structural arrangement of atoms dictates the molecule's chemical behavior and biological activity. The key difference between the titular compound and its more commonly cited isomer lies in the position of the methoxy (-OCH₃) group on the N-phenyl ring.

Caption: Molecular structure of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide.

Section 2: Physicochemical Characterization

The physical and chemical properties of a compound are essential for its handling, formulation, and application in experimental settings. While specific experimental data for the ortho-isomer is not widely published, properties of the closely related para-isomer provide a valuable reference point.

| Property | Value (para-isomer) | Rationale and Significance |

| Melting Point | 250–252°C[1] | A high melting point suggests a stable, well-ordered crystalline lattice. This is a key indicator of purity. |

| Solubility | Soluble in polar solvents (ethanol, methanol)[1] | Solubility dictates the choice of solvents for synthesis, purification, and formulation. Poor solubility in non-polar solvents is expected due to the polar amino and sulfonamide groups. |

| XLogP3 | 1.5[2] | This value indicates moderate lipophilicity, a critical parameter in drug development for predicting absorption and membrane permeability. |

| Hydrogen Bond Donors | 2[2] | The two N-H groups (amine and sulfonamide) can donate hydrogen bonds, influencing solubility and receptor binding. |

| Hydrogen Bond Acceptors | 4 (or 5)[2] | The oxygen atoms (sulfonyl and methoxy) and the nitrogen atoms act as H-bond acceptors, contributing to intermolecular interactions. |

Section 3: Synthesis Pathway and Rationale

A reproducible and well-understood synthesis is paramount for obtaining high-purity material for research. The most logical approach for synthesizing benzenesulfonamides of this class is a two-step process involving the formation of a sulfonyl chloride intermediate followed by condensation with the appropriate amine.

Retrosynthetic Analysis and Workflow

The synthesis can be logically deconstructed as follows: The target molecule is formed via a nucleophilic substitution reaction between 4-acetamidobenzenesulfonyl chloride and 2-methoxyaniline (o-anisidine), followed by deprotection of the acetyl group. This protection-deprotection strategy is crucial to prevent the highly reactive amino group on the sulfonyl chloride from interfering with the desired reaction.

Caption: General synthesis workflow for the target compound.

Detailed Experimental Protocol

This protocol is based on established methods for sulfonamide synthesis.[1][4]

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride (PASC)

-

Rationale: The amino group of sulfanilamide is protected via acetylation to prevent side reactions during the chlorosulfonation step.

-

Procedure: a. To a cooled (0-5°C) flask, add acetanilide (1.0 eq) in portions to an excess of chlorosulfonic acid (≥5.0 eq) with vigorous stirring. b. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. c. Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product. d. Filter the resulting white solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Step 2: Synthesis of N-(2-methoxyphenyl)-4-acetamidobenzenesulfonamide

-

Rationale: The synthesized PASC is reacted with 2-methoxyaniline. Pyridine acts as a solvent and a base to neutralize the HCl byproduct, driving the reaction to completion.

-

Procedure: a. Dissolve 2-methoxyaniline (1.0 eq) in pyridine in a flask cooled in an ice bath. b. Add PASC (1.05 eq) portion-wise to the solution while maintaining the temperature below 10°C. c. Stir the mixture at room temperature for 12-18 hours. Monitor reaction progress using Thin Layer Chromatography (TLC). d. Pour the reaction mixture into cold dilute HCl to precipitate the product and neutralize excess pyridine. e. Filter the solid, wash with water, and recrystallize from ethanol to obtain the protected intermediate.

Step 3: Hydrolysis to 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide

-

Rationale: The acetyl protecting group is removed via acid-catalyzed hydrolysis to yield the final primary amine.

-

Procedure: a. Suspend the protected intermediate from Step 2 in a mixture of ethanol and concentrated HCl. b. Heat the mixture to reflux and maintain for 2-4 hours, monitoring for the disappearance of starting material by TLC. c. Cool the reaction mixture and neutralize carefully with a base (e.g., NaHCO₃ solution) to precipitate the final product. d. Filter the solid, wash with water, and dry. Further purification can be achieved by recrystallization.

Section 4: Analytical Validation and Quality Control

A rigorous analytical workflow is essential to confirm the identity, purity, and molecular weight of the synthesized compound. This constitutes a self-validating system where orthogonal techniques provide corroborating evidence.

Caption: Self-validating analytical workflow for compound characterization.

Mass Spectrometry (MS)

-

Objective: To provide an exact experimental mass that validates the calculated molecular weight.

-

Methodology (Electrospray Ionization - ESI): a. Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). b. Infuse the sample directly into the ESI source. c. Acquire data in both positive and negative ion modes.

-

Expected Results & Interpretation:

-

Positive Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 279.0798.[5]

-

Negative Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 277.0652.[5]

-

The presence of these ions with high mass accuracy (<5 ppm error) provides definitive confirmation of the elemental composition and molecular weight. Fragmentation patterns can further distinguish it from isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework, confirming the connectivity and, critically, the ortho position of the methoxy group.

-

Methodology: a. Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). b. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Expected Results & Interpretation (Predicted):

-

¹H NMR: Expect distinct aromatic regions. The protons on the 2-methoxyphenyl ring will show a characteristic splitting pattern confirming the 1,2-disubstitution. The protons on the 4-aminophenyl ring will show a typical AA'BB' system. A singlet around 3.8 ppm will correspond to the methoxy (-OCH₃) protons. A broad singlet for the amino (-NH₂) protons and another for the sulfonamide (-NH-) proton will also be present.

-

¹³C NMR: Expect 13 distinct carbon signals (unless symmetry causes overlap). The chemical shift of the carbon attached to the methoxy group will be indicative of its position.

-

Section 5: Biological Context and Therapeutic Potential

The benzenesulfonamide moiety is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities.[6]

The Sulfonamide Pharmacophore: General Mechanisms of Action

-

Antibacterial Activity: The primary and most famous application of sulfonamides is as antibacterial agents. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[1][4] By blocking this pathway, they halt bacterial growth and replication.[1]

-

Carbonic Anhydrase Inhibition: The sulfonamide group is a classic zinc-binding group, making these compounds potent inhibitors of carbonic anhydrase (CA) isozymes.[4][6] This mechanism is exploited for diuretics, anti-glaucoma agents, and even anti-cancer therapies targeting tumor-associated CA isoforms.[4][6]

Potential Applications in Drug Discovery

While specific biological data for 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide is sparse, its structural motifs suggest several research applications:

-

Antimicrobial Research: As a scaffold for developing new antibacterial agents, potentially overcoming resistance to older sulfonamides.[4]

-

Oncology Research: As a template for designing selective inhibitors of tumor-specific carbonic anhydrase isoforms like CA IX.[4]

-

Antiviral Discovery: The benzenesulfonamide core is being investigated in the development of inhibitors against viral proteins, such as the HIV-1 capsid protein.[4]

Section 6: Safety and Handling

Proper handling of chemical reagents is critical for laboratory safety. The following information is based on data for the isomeric 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide and should be applied with caution.

| Hazard Class | GHS Classification | Precautionary Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed[2] | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2] |

| Skin Irritation | H315: Causes skin irritation[2] | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[2] |

| Eye Irritation | H319: Causes serious eye irritation[2] | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| Respiratory Irritation | H335: May cause respiratory irritation[2] | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

References

-

Evidentic. (n.d.). Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenesulfonamide, 4-amino-N-(4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemSynthesis. (2025). N-(2-amino-4-methoxyphenyl)benzenesulfonamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. PubChem Compound Database. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-amino-N-benzylbenzene-1-sulfonamide. PubChem Compound Database. Retrieved from [Link]

-

Matulienė, J., et al. (2016). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 21(10), 1348. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. PubChem Compound Database. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-amino-n-(2-methoxyphenyl)benzene-1-sulfonamide (C13H14N2O3S). Retrieved from [Link]

Sources

- 1. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]

- 2. 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide | C13H14N2O3S | CID 578975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzenesulfonamide, 4-amino-N-(4-methoxyphenyl)- [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. PubChemLite - 4-amino-n-(2-methoxyphenyl)benzene-1-sulfonamide (C13H14N2O3S) [pubchemlite.lcsb.uni.lu]

- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide

Executive Summary

4-Amino-N-(2-methoxyphenyl)benzenesulfonamide , historically referred to as Sulfanil-o-anisidide , is a synthetic sulfonamide derivative characterized by the presence of an ortho-methoxy substituted phenyl ring at the

This guide provides a comprehensive technical analysis of the compound's synthesis, physicochemical properties, and pharmacological mechanisms, designed for researchers in drug discovery and structural biology.

Chemical Identity & Properties

The compound belongs to the class of

| Property | Specification |

| IUPAC Name | 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide |

| Common Synonyms | Sulfanil-o-anisidide; |

| Molecular Formula | |

| Molecular Weight | 278.33 g/mol |

| CAS Number | Note: Often indexed via its |

| Precursor CAS | 19838-01-8 ( |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in acetone, DMSO, dilute alkali; sparingly soluble in water |

| pKa (Sulfonamide NH) | ~10.4 (Estimated; higher than sulfanilamide due to e- donating OMe) |

Synthesis & Manufacturing Protocol

The synthesis follows a classical Schotten-Baumann condensation strategy, utilizing

Reaction Scheme (Graphviz)

Figure 1: Synthetic pathway from p-ASC and o-Anisidine to the final deacetylated product.

Step-by-Step Protocol

Phase 1: Condensation (

-

Reagents : Dissolve o-anisidine (1.0 eq) in dry pyridine (solvent & base).

-

Addition : Slowly add p-acetamidobenzenesulfonyl chloride (1.1 eq) at 0–5°C to minimize side reactions.

-

Reaction : Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

-

Quench : Pour the reaction mixture into ice-cold dilute HCl. The pyridine salt will dissolve, precipitating the

-acetyl intermediate . -

Isolation : Filter the precipitate, wash with cold water, and dry.

Phase 2: Hydrolysis (Deacetylation)

-

Reflux : Suspend the intermediate in 10% NaOH or 2M HCl. Reflux for 1 hour. Note: Alkaline hydrolysis is often preferred to avoid acid-catalyzed cleavage of the sulfonamide bond.

-

Neutralization : If using NaOH, cool and neutralize with acetic acid to pH ~7. The free amine product will precipitate.

-

Purification : Recrystallize from Ethanol/Water (ethanol allows dissolution at boiling; water induces crystallization upon cooling).

-

Validation : Verify structure via

H-NMR (loss of acetyl singlet at

Pharmacology & Mechanism of Action

This compound exhibits dual pharmacological activities typical of the sulfonamide class: antibacterial efficacy via folate pathway inhibition and off-target inhibition of carbonic anhydrases.

Mechanism Visualization (Graphviz)

Figure 2: Dual mechanism of action showing competitive inhibition of DHPS and coordination to Carbonic Anhydrase.

Antibacterial Activity (DHPS Inhibition)

The 4-amino-benzenesulfonyl moiety mimics

-

Target : Dihydropteroate synthase (DHPS).

-

Mechanism : The drug competes with PABA for the active site of DHPS, preventing the formation of dihydropteroic acid. This halts the synthesis of tetrahydrofolate, essential for bacterial DNA replication.

-

Selectivity : The 2-methoxy group on the

-phenyl ring alters the lipophilicity and pKa. While the ortho-substitution can sterically hinder binding compared to the para-isomer (sulfamethoxyphen), it retains activity against Gram-positive organisms.

Carbonic Anhydrase Inhibition (CAI)

Sulfonamides are primary zinc-binding groups (ZBG) for carbonic anhydrases.

-

Binding Mode : The deprotonated sulfonamide nitrogen coordinates to the

ion in the enzyme's active site. -

Isoform Selectivity : The 2-methoxyphenyl tail interacts with the hydrophobic and hydrophilic halves of the enzyme's active site cleft. Recent studies suggest that bulky ortho-substituents can impart selectivity for tumor-associated isoforms (CA IX and XII) over cytosolic isoforms (CA I and II), reducing systemic side effects.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This protocol measures the hydration of

-

Buffer Preparation : 20 mM HEPES buffer (pH 7.5) with 20 mM

. -

Indicator : Phenol red (0.2 mM).

-

Enzyme Solution : Recombinant CA isozymes (I, II, IX, XII) at physiological concentrations.

-

Substrate :

-saturated water. -

Procedure :

-

Incubate enzyme with the inhibitor (4-Amino-N-(2-methoxyphenyl)benzenesulfonamide) for 15 min at 25°C.

-

Mix enzyme-inhibitor solution with substrate in a stopped-flow spectrophotometer.

-

Monitor absorbance decay at 557 nm.

-

-

Analysis : Calculate

by fitting the initial velocity vs. inhibitor concentration curves.

Minimum Inhibitory Concentration (MIC) Determination

-

Medium : Mueller-Hinton Broth (cation-adjusted).

-

Inoculum :

CFU/mL of S. aureus or E. coli. -

Compound Prep : Dissolve in DMSO, then serially dilute in broth.

-

Incubation : 37°C for 16–20 hours.

-

Readout : The lowest concentration with no visible growth is the MIC.

References

-

Sigma-Aldrich. (n.d.). N4-Acetyl-N1-(2-methoxyphenyl)sulfanilamide Product Specification. Retrieved from

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Retrieved from

-

Stenutz, R. (n.d.). 4-amino-N-(4-methoxyphenyl)benzenesulfonamide and Isomers. Retrieved from

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).

Technical Monograph: 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide

[1]

Executive Summary

This guide provides a comprehensive technical analysis of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide , a sulfonamide derivative characterized by the coupling of a sulfanilamide core with an ortho-anisidine moiety. While often overshadowed by its para-isomer (sulfamethoxypyridazine precursors) or heterocyclic analogs (sulfamethoxazole), this specific ortho-methoxy isomer represents a critical scaffold in Structure-Activity Relationship (SAR) studies for Carbonic Anhydrase (CA) inhibition and antibacterial folate antagonism.

The core focus of this document is the definitive identification of the compound via its InChI Key , a hashed digital signature that ensures disambiguation in large chemical databases. We further detail its synthesis, validation, and pharmacological relevance.

Chemical Identity & Informatics

Precise chemical identification is the bedrock of reproducible science. The InChI Key provided below is the unique, fixed-length identifier for the specific ortho-methoxy isomer (CAS 19837-84-4), distinct from the para-methoxy isomer (CAS 19837-74-2).

Core Identifiers

| Property | Value | Source |

| Chemical Name | 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide | [Sigma-Aldrich, 2024] |

| CAS Registry Number | 19837-84-4 | [PubChem, 2024] |

| InChI Key | XBXWZQQQBVBPAC-UHFFFAOYSA-N | [NIST/Sigma, 2024] |

| InChI String | InChI=1S/C13H14N2O3S/c1-18-13-5-3-2-4-12(13)15-19(16,17)11-8-6-10(14)7-9-11/h2-9,15H,14H2,1H3 | |

| SMILES | COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(N)C=C2 | |

| Molecular Formula | ||

| Molecular Weight | 278.33 g/mol |

The Logic of the InChI Key

The InChI Key XBXWZQQQBVBPAC-UHFFFAOYSA-N is not random.[1][2] It is a hashed representation of the InChI string, split into layers.

-

First Block (14 chars): XBXWZQQQBVBPAC encodes the molecular skeleton (connectivity) and formula.

-

Second Block (10 chars): UHFFFAOYSA encodes stereochemistry, isotopic layers, and tautomerism. The "SA" suffix often indicates standard representation.

-

Character (1 char): N indicates the protonation status (Neutral).

Figure 1: Logical derivation of the InChI Key from chemical layers. The first block captures the unique connectivity of the ortho-methoxy substitution.

Synthesis & Production Protocol

To ensure high purity for biological testing, a convergent synthesis strategy is employed. This method utilizes a protection-deprotection sequence to prevent the formation of polymerization byproducts involving the free aniline amine.

Reaction Pathway

The synthesis involves the nucleophilic attack of o-anisidine on p-acetamidobenzenesulfonyl chloride, followed by acid hydrolysis.

Figure 2: Convergent synthesis workflow utilizing the N-acetyl protection strategy.

Detailed Protocol

Step 1: Sulfonylation (Coupling)

-

Preparation: Dissolve 2-methoxyaniline (1.0 eq) in dry Dichloromethane (DCM). Add Pyridine (1.2 eq) as an acid scavenger.

-

Addition: Cool the mixture to 0°C. Slowly add p-acetamidobenzenesulfonyl chloride (1.1 eq) portion-wise to control exotherm.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

-

Workup: Wash organic layer with 1M HCl (to remove pyridine), then saturated

, then Brine. Dry over

Step 2: Hydrolysis (Deprotection)

-

Reflux: Suspend the intermediate in 10% aqueous HCl. Heat to reflux (approx. 100°C) for 1–2 hours. The solution should become clear as the free amine forms.

-

Neutralization: Cool to RT. Carefully adjust pH to ~7–8 using 10% NaOH or

. -

Isolation: The product will precipitate.[3] Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Analytical Validation

A self-validating system requires confirming the structure at the atomic level.

Proton NMR ( -NMR) Expectations

Solvent: DMSO-

-

~3.6–3.8 ppm (3H, s): Distinct singlet for the Methoxy (

-

~5.8–6.0 ppm (2H, s, broad): Exchangeable signal for the Aniline (

-

~9.5–10.0 ppm (1H, s): Exchangeable signal for the Sulfonamide (

-

Aromatic Region (

6.5–7.8 ppm):-

Two doublets (AA'BB' system) for the para-substituted sulfanilamide ring.

-

Multiplet pattern (4 protons) for the ortho-substituted anisidine ring.

-

Mass Spectrometry (ESI-MS)

-

Molecular Ion

: Calculated: 279.33 Da. Observed: 279.1 ± 0.2 Da. -

Fragmentation: Loss of

(64 Da) and cleavage of the S-N bond are typical.

Applications & Pharmacology[9]

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the primary class of CA inhibitors. The free primary amine (

-

Mechanism: The sulfonamide anion coordinates to the

ion in the enzyme active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis. -

Selectivity: The bulky ortho-methoxy group on the N-phenyl ring introduces steric hindrance that differentiates this molecule's binding profile from simple sulfanilamide, potentially offering selectivity for specific CA isoforms (e.g., CA II vs. CA IX).

Antibacterial Activity (Folate Antagonism)

Like other sulfanilamides, this compound acts as a competitive inhibitor of dihydropteroate synthase (DHPS) .

-

It mimics p-aminobenzoic acid (PABA).

-

Bacteria incorporate the sulfonamide instead of PABA, blocking the synthesis of dihydrofolic acid, a precursor to DNA bases.

References

-

Sigma-Aldrich. (2024). Product Specification: 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide (CAS 19837-84-4).[4][5] Retrieved from

-

National Institute of Standards and Technology (NIST). (2024). Standard Reference Data: Sulfonamide Derivatives. Retrieved from

- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

-

PubChem. (2024). Compound Summary for CAS 19837-84-4. Retrieved from

-

ChemSynthesis. (2024). Synthesis and Properties of N-(2-methoxyphenyl)benzenesulfonamides. Retrieved from

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 4. lookchem.com [lookchem.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

Methodological & Application

Application Notes and Protocols for 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Novel Benzenesulfonamides

Benzenesulfonamide derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] Their therapeutic effects are often attributed to the inhibition of key enzymes, such as carbonic anhydrases (CAs), which are involved in critical physiological and pathological processes.[2][3] This document provides detailed application notes and protocols for the investigation of a specific analog, 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide, in a cell culture setting. While direct biological data for this particular isomer is limited, this guide synthesizes information from structurally related compounds to provide a robust framework for its evaluation as a potential therapeutic agent.

The core structure, a benzenesulfonamide moiety, is a well-established pharmacophore known to interact with the zinc ion in the active site of metalloenzymes like carbonic anhydrases.[4] Several CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and are associated with cancer progression and metastasis, making them attractive targets for anticancer drug development.[3] It is hypothesized that 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide may exhibit inhibitory activity against these tumor-associated CAs, leading to cytotoxic or cytostatic effects on cancer cells.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide is crucial for its effective use in cell culture experiments.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O₃S | N/A |

| Molecular Weight | 278.33 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO and Ethanol | Inferred from related compounds |

| Storage | Store at -20°C for long-term stability | General laboratory practice |

Proposed Mechanism of Action: Carbonic Anhydrase Inhibition

The primary proposed mechanism of action for 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide is the inhibition of carbonic anhydrases. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In the tumor microenvironment, the activity of tumor-associated CAs (e.g., CA IX and CA XII) contributes to the acidification of the extracellular space and the maintenance of a neutral intracellular pH, promoting cancer cell survival, proliferation, and invasion. By inhibiting these enzymes, 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide may disrupt pH regulation in cancer cells, leading to apoptosis or cell cycle arrest.

Caption: Proposed mechanism of action via carbonic anhydrase IX inhibition.

Experimental Protocols

The following protocols are designed as a starting point for the investigation of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Preparation of Stock Solution

The solubility of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide in aqueous media is expected to be low. Therefore, a stock solution in an organic solvent is required.

Materials:

-

4-Amino-N-(2-methoxyphenyl)benzenesulfonamide powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes

Procedure:

-

Aseptically weigh out a precise amount of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide powder.

-

Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

-

Gently vortex or sonicate at room temperature to ensure complete dissolution.

-

Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest treatment dose) must be included in all experiments.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, HeLa)

-

Complete cell culture medium

-

96-well cell culture plates

-

4-Amino-N-(2-methoxyphenyl)benzenesulfonamide stock solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide in complete medium from the stock solution. Based on data from related sulfonamides, a starting concentration range of 10 µM to 1000 µM is recommended.[1]

-

Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank), cells in medium with DMSO (vehicle control), and untreated cells (negative control).

-

Incubate the plate for 48 or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software.

Caption: MTT assay workflow for cytotoxicity assessment.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line

-

6-well cell culture plates

-

4-Amino-N-(2-methoxyphenyl)benzenesulfonamide

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide at concentrations around the predetermined IC₅₀ value for 24 or 48 hours. Include a vehicle control.

-

Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Expected Outcomes and Interpretation

-

Cytotoxicity: A dose-dependent decrease in cell viability is expected. The IC₅₀ value will provide a quantitative measure of the compound's potency.

-

Apoptosis: An increase in the percentage of Annexin V-positive cells (early and late apoptotic) is anticipated in treated cells compared to the vehicle control, suggesting that the compound induces programmed cell death.

References

-

Bhatt, A., Mahon, B. P., Cruzeiro, V. W. D., Cornelio, B., Laronze-Cochard, M., Ceruso, M., Sapi, J., Rance, G. A., Khlobystov, A. N., Fontana, A., Roitberg, A., Supuran, C. T., & McKenna, R. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Chembiochem, 18(2), 213-222. [Link]

-

Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2016). Synthesis and carbonic anhydrase inhibitory activities of new thienyl-substituted pyrazoline benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 138-143. [Link]

-

Ghorab, M. M., Ragab, F. A., Heiba, H. I., Youssef, H. A., & El-Gazzar, M. G. (2012). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 11(3), 853-861. [Link]

-

Juškėnas, D., Čapkauskaitė, E., Matulienė, J., & Matulis, D. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 27(8), 2469. [Link]

-

Kenyon, R. W., & Goundry, W. R. (2018). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2018(4), M1025. [Link]

-

Kopcsándi, Z., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17380. [Link]

-

Özgeris, B., & Gökçe, B. (2019). Synthesis of 4-(2-substitutedhydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. ResearchGate. [Link]

-

Pål-Tóth, B., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(21), 7508. [Link]

-

Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

- Vertex AI Search. (2024). Search results for "4-Amino-N-(4-methoxyphenyl)benzenesulfonamide".

Sources

- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases [mdpi.com]

- 4. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Amino-N-(2-methoxyphenyl)benzenesulfonamide for organic synthesis applications

Topic: 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide for organic synthesis applications Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1]

Synthesis, Characterization, and Functional Applications in Drug Discovery[1]

Executive Summary

4-Amino-N-(2-methoxyphenyl)benzenesulfonamide (CAS: 19837-84-4) is a specialized sulfonamide scaffold distinct from its more common para-isomer (sulfamethoxypyridazine precursors).[1][2] This compound serves as a critical intermediate in the synthesis of azo dyes, coordination complexes, and biologically active agents targeting carbonic anhydrase (CA) and dihydropteroate synthase (DHPS).[1][2]

This guide provides a validated "Protection-Coupling-Deprotection" synthetic route to ensure regioselectivity, avoiding the formation of polysulfonamides.[1][2] It also details the compound's utility as a diazonium precursor for generating chromophores and its mechanistic role in enzyme inhibition.[1][2]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11][12]

| Property | Specification |

| Chemical Name | 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide |

| Common Synonyms | Sulfanilamide N1-(2-methoxyphenyl) derivative; o-Anisidine sulfonamide |

| CAS Number | 19837-84-4 (Distinct from p-isomer 19837-74-2) |

| Molecular Formula | C₁₃H₁₄N₂O₃S |

| Molecular Weight | 278.33 g/mol |

| Structure Description | Primary aniline (C4) and secondary sulfonamide linked to an ortho-methoxyphenyl ring.[1][2][3] |

| Solubility | Soluble in DMSO, Acetone, hot Ethanol; sparingly soluble in water.[1][2] |

Validated Synthesis Protocol

Methodology: The direct reaction of sulfanilamide with o-anisidine is low-yielding due to the competing nucleophilicity of the aniline nitrogen.[1][2] The industry-standard approach utilizes N-acetyl protection (using p-acetamidobenzenesulfonyl chloride) followed by hydrolysis.[1][2]

Phase A: Coupling Reaction (N-Acylation)

Objective: Synthesize 4-acetamido-N-(2-methoxyphenyl)benzenesulfonamide.

-

Reagents:

-

Step-by-Step Protocol:

-

Preparation: Charge a round-bottom flask with o-anisidine (1.0 equiv) and anhydrous pyridine. Cool the system to 0–5°C using an ice/salt bath. Critical: Low temperature prevents hydrolysis of the sulfonyl chloride.[1][2]

-

Addition: Dissolve p-ASC (1.1 equiv) in a minimal amount of acetone or add as a solid in small portions over 30 minutes. Maintain internal temperature <10°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of o-anisidine.[1][2]

-

Quench: Pour the reaction mixture into 10 volumes of ice-cold water containing dilute HCl (pH ~2) to neutralize pyridine and precipitate the intermediate.

-

Isolation: Filter the precipitate, wash with cold water, and dry.[1][2]

-

Phase B: Hydrolysis (Deprotection)

Objective: Remove the acetyl group to release the free amine.[1][2][4]

-

Reagents:

-

Step-by-Step Protocol:

-

Reflux: Suspend the intermediate in a 1:1 mixture of Ethanol and 10% NaOH. Heat to reflux (approx. 80°C) for 1–2 hours.

-

Verification: The solution should become clear as the acetyl group is cleaved.[1][2]

-

Neutralization: Cool to room temperature. Carefully adjust pH to 7.0–7.5 using dilute HCl.[1][2] The product, 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide, will crystallize out.[1]

-

Purification: Recrystallize from Ethanol/Water to achieve >98% purity.

-

Visualization: Synthetic Workflow

Figure 1: Two-step synthesis via Schotten-Baumann conditions followed by alkaline hydrolysis.

Functional Applications

A. Medicinal Chemistry: Carbonic Anhydrase Inhibition

Sulfonamides are the primary class of Carbonic Anhydrase (CA) inhibitors.[1][2] The N-substituted motif of this compound modulates its selectivity profiles against human CA isoforms (hCA I, II, IX, XII).[1][2]

-

Mechanism: The deprotonated sulfonamide nitrogen coordinates with the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.[1][2]

-

Structure-Activity Relationship (SAR): The ortho-methoxy group on the N-phenyl ring introduces steric bulk that can enhance selectivity for specific isoforms compared to the para-isomer, potentially reducing off-target effects in glaucoma or diuretic therapies.[1]

B. Synthetic Chemistry: Azo Dye Precursor

The free primary amine at the C4 position allows this compound to serve as a diazo component .[1][2]

-

Protocol (Diazotization):

-

Dissolve 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide in dilute HCl at 0–5°C.

-

Stir for 20 mins to generate the diazonium salt.

-

Coupling: React with electron-rich aromatics (e.g., N,N-dimethylaniline or β-naphthol) to form intensely colored azo dyes used in histological staining or pH indicators.[1][2]

-

Visualization: Biological Mechanism[2]

Figure 2: Mechanism of Action for Carbonic Anhydrase Inhibition by Sulfonamides.[1]

Analytical Data Reference

To validate the synthesis, researchers should look for the following spectral signatures:

-

¹H NMR (DMSO-d₆):

References

-

Sigma-Aldrich. (n.d.).[1][2][5] 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide Product Page. Retrieved from (Search CAS: 19837-84-4).[1][2]

-

BenchChem. (n.d.).[1][2] Technical Support Center: Sulfonamide Synthesis with Primary Amines. Retrieved from .[1][2]

-

National Institutes of Health (NIH). (2025).[1][2] PubChem Compound Summary for 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (Isomer comparison). Retrieved from .[1][2]

-

Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1][2] (Foundational text on Sulfonamide mechanism).

-

Organic Chemistry Portal. (n.d.).[1][2] Sulfonamide Synthesis by S-N Coupling. Retrieved from .[1][2]

Sources

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Amino-n-(2-methoxyphenyl)benzenesulfonamide | 19837-84-4 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide

Introduction: The synthesis of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide is a critical process in the development of various pharmacologically active compounds. As a key structural motif, achieving high purity and yield is paramount for downstream applications. This technical support guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will move beyond simple procedural outlines to explore the underlying chemical principles, providing a robust framework for troubleshooting and process optimization.

Section 1: Overview of the Primary Synthetic Pathway

The most prevalent and adaptable laboratory-scale synthesis of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide involves a three-step sequence starting from commercially available acetanilide. This pathway is favored for its reliable and well-documented stages, each offering specific points for optimization.

The general workflow is as follows:

-

Electrophilic Aromatic Substitution: Chlorosulfonation of acetanilide to produce 4-acetamidobenzenesulfonyl chloride. The acetyl group serves as a protecting group for the aniline nitrogen, preventing unwanted side reactions.

-

Nucleophilic Acyl Substitution (Amidation): Coupling of 4-acetamidobenzenesulfonyl chloride with 2-methoxyaniline (o-anisidine).

-

Deprotection (Hydrolysis): Removal of the acetyl group under acidic or basic conditions to yield the final product.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to guide you through yield improvement strategies.

Question 1: My yield is consistently low in the amidation step (Step 2). What are the likely causes and how can I fix them?

Answer: Low yield in the coupling of 4-acetamidobenzenesulfonyl chloride with 2-methoxyaniline is a frequent challenge. The root cause often lies in one of three areas: reagent stability, reaction conditions, or competing side reactions.

Potential Causes & Solutions:

-

Cause A: Hydrolysis of 4-Acetamidobenzenesulfonyl Chloride.

-

Why it happens: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis by trace amounts of water in the solvent or on glassware. This forms the unreactive 4-acetamidobenzenesulfonic acid, which terminates the desired reaction.

-

Troubleshooting Protocol:

-

Ensure all glassware is oven-dried or flame-dried immediately before use.

-

Use anhydrous solvents. Pyridine should be sourced from a freshly opened bottle or dried over a suitable agent like potassium hydroxide (KOH) pellets.

-

The 4-acetamidobenzenesulfonyl chloride intermediate should be used as quickly as possible after its synthesis and isolation.

-

-

-

Cause B: Inefficient Nucleophilic Attack due to Suboptimal Basicity.

-

Why it happens: The amidation reaction produces one equivalent of hydrochloric acid (HCl), which can protonate the starting amine (2-methoxyaniline), rendering it non-nucleophilic. A base is required to neutralize this HCl as it forms. If the base is too weak or used in insufficient quantity, the reaction will stall.

-

Troubleshooting Protocol:

-

Pyridine as Solvent/Base: Pyridine is a common choice as it serves both roles.[1][2] Ensure at least 2-3 equivalents are used relative to the sulfonyl chloride. The reaction can be performed by dissolving 2-methoxyaniline in pyridine and adding the sulfonyl chloride portion-wise at 0 °C to control the initial exotherm.[1]

-

Alternative Base: For a stronger, non-nucleophilic base, consider using potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[3][4] This can lead to higher yields and avoids the use of large volumes of pyridine.[3]

-

-

-

Cause C: Competing Side Reactions (Di-sulfonylation).

-

Why it happens: Although less common, it's possible for the newly formed sulfonamide N-H to be deprotonated and react with another molecule of sulfonyl chloride.

-

Troubleshooting Protocol:

-

Control the stoichiometry carefully. Use a slight excess (1.05-1.1 equivalents) of the 2-methoxyaniline to ensure the sulfonyl chloride is fully consumed.

-

Maintain a low reaction temperature (0-5 °C) during the addition of the sulfonyl chloride to improve selectivity.

-

-

| Parameter | Method A: Pyridine | Method B: K₂CO₃ / DMF | Rationale |

| Base | Pyridine | Potassium Carbonate (K₂CO₃) | K₂CO₃ is a stronger, non-nucleophilic base that can improve reaction rates.[3] |

| Solvent | Pyridine | N,N-Dimethylformamide (DMF) | DMF is an excellent polar aprotic solvent for this type of substitution. |

| Temperature | 0 °C then warm to RT/reflux | RT to 60 °C | Initial cooling controls the exotherm; subsequent heating drives the reaction. |

| Typical Yield | Moderate to Good | Good to Excellent | The K₂CO₃/DMF system often provides higher yields.[3] |

Question 2: The final hydrolysis step (Step 3) is either incomplete or results in a complex mixture. How can I optimize deprotection?

Answer: The deprotection of the N-acetyl group is a critical final step that requires careful control to avoid incomplete reaction or degradation of the desired product. Both acidic and basic conditions are viable, but each has its own set of parameters to optimize.

Troubleshooting Scenarios & Solutions:

-

Scenario A: Acid-Catalyzed Hydrolysis.

-

Common Pitfall: The reaction is too slow, or harsh conditions (very high acid concentration/temperature) lead to decomposition or re-sulfonation byproducts.

-

Optimization Protocol:

-

Acid Concentration: Use a moderate concentration of acid, such as 6M aqueous HCl.[5]

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase is Ethyl Acetate/Hexane (e.g., 1:1 or 2:1 v/v). The product spot should be more polar than the starting acetylated material.

-

Work-up: After cooling, the product may precipitate as its hydrochloride salt. To isolate the free amine, carefully neutralize the mixture by the slow addition of a saturated sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution until the pH is slightly alkaline (pH 7.5-8).[5] Cooling the neutralized mixture in an ice bath will complete the precipitation of the product.[5]

-

-

-

Scenario B: Base-Catalyzed Hydrolysis.

-

Common Pitfall: Incomplete hydrolysis or the formation of phenoxide-related byproducts if conditions are too harsh.

-

Optimization Protocol:

-

Base Selection: Use an aqueous solution of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a co-solvent like ethanol to improve solubility.[1][6] A typical condition is refluxing in 1M KOH in an H₂O/ethanol mixture.[1]

-

Reaction Time: Basic hydrolysis can require several hours at reflux (2-10 hours).[6] Monitor by TLC to determine the point of completion.

-

Work-up: After cooling, the product will be dissolved as its sodium or potassium salt. To precipitate the product, carefully acidify the solution with an acid like acetic acid or dilute HCl to a neutral pH (6-8).[6] Over-acidification can re-dissolve the product, so proceed cautiously while monitoring the pH.

-

-

| Condition | Acidic Hydrolysis (HCl) | Basic Hydrolysis (KOH/NaOH) |

| Reagent | 6M Hydrochloric Acid | 1-2M Potassium or Sodium Hydroxide |

| Solvent | Water or Water/Ethanol | Water/Ethanol |

| Temperature | Reflux (approx. 100 °C) | Reflux (80-120 °C)[6] |

| Work-up | Neutralize with base (e.g., Na₂CO₃) | Acidify with acid (e.g., Acetic Acid) |

| Key Advantage | Often cleaner, product may precipitate as HCl salt. | Can be effective for stubborn hydrolyses. |

Question 3: My final product is off-color (yellow/brown) and shows multiple spots on TLC. What are the best purification strategies?

Answer: Impurities often arise from residual starting materials, byproducts, or degradation. A multi-step purification approach is typically most effective.

-

Strategy 1: pH-Controlled Precipitation/Washing.

-

Why it works: The target molecule is amphoteric. The basic amino group can be protonated in strong acid (forming a soluble salt), and the acidic sulfonamide proton can be removed in strong base (forming a soluble salt). The compound is least soluble near its isoelectric point (neutral pH).

-

Protocol:

-

During the work-up of the hydrolysis step, carefully adjust the pH to 6-7. This is the point where the product is most likely to precipitate, leaving more acidic or basic impurities in the solution.

-

Wash the isolated crude solid with cold water to remove residual salts.[7] A rinse with a cold, dilute solution of sodium hydrosulfite can sometimes help remove colored oxidation byproducts.[7]

-

-

-

Strategy 2: Recrystallization.

-

Why it works: This is the most powerful technique for purifying crystalline solids. The key is finding a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.

-

Recommended Solvents:

-

Ethanol/Water: Dissolve the crude product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.

-

Isopropanol or Acetonitrile: These polar organic solvents can also be effective for recrystallization.[2]

-

-

-

Strategy 3: Column Chromatography.

-

When to use it: If recrystallization fails to remove impurities with similar solubility profiles, silica gel chromatography is the next logical step.

-

Protocol:

-

Stationary Phase: Silica gel.

-

Mobile Phase (Eluent): Start with a less polar system like Heptane/Ethyl Acetate and gradually increase the polarity by increasing the percentage of Ethyl Acetate. The product, being polar, will require a reasonably polar solvent mixture to elute.

-

Monitor the fractions by TLC to combine the pure product fractions.

-

-

Section 3: Frequently Asked Questions (FAQs)

-

Q1: What are the most critical safety precautions for this synthesis?

-

A: Chlorosulfonic acid (ClSO₃H) is highly corrosive and reacts violently with water, releasing toxic HCl gas. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, face shield). All additions should be done slowly and with cooling. Pyridine is flammable and has a strong, unpleasant odor; it should also be handled in a fume hood.

-

-

Q2: How can I effectively monitor the reaction progress?

-

A: Thin Layer Chromatography (TLC) is indispensable. Use silica gel plates. For the amidation step, an eluent of 30-50% Ethyl Acetate in Hexane will typically show good separation between the starting amine, the sulfonyl chloride, and the product. For the hydrolysis step, the final product is much more polar than the acetylated intermediate, so a more polar eluent like 50-70% Ethyl Acetate in Hexane may be required. Visualize spots under a UV lamp (254 nm).

-

-

Q3: Is there an alternative to the acetyl protecting group?

-

A: Yes, while the acetyl group is common due to the low cost of acetanilide, other protecting groups can be used. However, for most applications, the acetyl group offers a good balance of stability and ease of removal. Another major industrial route avoids protection/deprotection altogether by starting with 4-nitrobenzenesulfonyl chloride, coupling it with the amine, and then reducing the nitro group to the amine in the final step. This nitro-reduction method is often cited for its high yield on an industrial scale.[1]

-

References

-

Scribd. Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. Available from: [Link]

- Google Patents. CN113336680B - Green process synthesis method of sulfanilamide.

- Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

-

NIST. Benzenesulfonamide, 4-amino-N-(4-methoxyphenyl)-. Available from: [Link]

-

European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available from: [Link]

-

University Course Material. Sulfa Antibiotics - Synthesis of Sulfanilamide. Available from: [Link]

-

ResearchGate. N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Available from: [Link]

-

Evo-T. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. Available from: [Link]

- Google Patents. US4870209A - Process for purifying crude 4-aminophenol.

-

MDPI. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Available from: [Link]

-

Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available from: [Link]

-

ChemSynthesis. N-(2-amino-4-methoxyphenyl)benzenesulfonamide. Available from: [Link]

-

ChemRxiv. Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. Available from: [Link]

-

PubMed. N-acetyl-4-[(2-hydroxybenzylidene)amino]benzenesulfonamide monohydrate and N-acetyl-4-[(5-bromo-2-hydroxybenzylidene)amino]benzenesulfonamide monohydrate. Available from: [Link]

-

ResearchGate. N-Acylation of Sulfonamides in CH2Cl2 or Solvent-free Condition. Available from: [Link]

-

DergiPark. Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate in Dioxane-Water Solutions. Available from: [Link]

-

ResearchGate. The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Available from: [Link]

-

MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Available from: [Link]

-

ResearchGate. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Available from: [Link]

- Google Patents. CN103483230A - Preparation method of sulfanilamide.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. CN113336680B - Green process synthesis method of sulfanilamide - Google Patents [patents.google.com]

- 7. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]

Technical Support Center: Optimizing Synthesis of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide

Welcome to the technical support center for the synthesis of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

I. Reaction Overview & Mechanism

The synthesis of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide is a multi-step process that requires careful control of reaction conditions. The most common synthetic route involves two key transformations:

-

Sulfonamide Bond Formation: The reaction between 4-acetamidobenzenesulfonyl chloride and 2-methoxyaniline. This step forms the core sulfonamide linkage. The acetyl group on the 4-aminobenzenesulfonyl chloride serves as a protecting group to prevent unwanted side reactions with the amino group.

-

Deprotection (Hydrolysis): The removal of the acetyl protecting group from the intermediate, 4-acetamido-N-(2-methoxyphenyl)benzenesulfonamide, to yield the final product. This is typically achieved through acid or base-catalyzed hydrolysis.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of 4-acetamido-N-(2-methoxyphenyl)benzenesulfonamide (Intermediate)

| Potential Cause | Explanation | Recommended Solution |

| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time or slightly increase the temperature if starting materials are still present. Ensure vigorous stirring to maintain a homogenous mixture. |

| Hydrolysis of Sulfonyl Chloride | 4-Acetamidobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze back to the sulfonic acid, rendering it unreactive towards the amine.[1] | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |

| Suboptimal Base | The choice and amount of base are critical for neutralizing the HCl generated during the reaction. An inappropriate base or insufficient amount can lead to side reactions or incomplete conversion. Pyridine is a commonly used base and solvent in this reaction.[2] | Use a non-nucleophilic base like pyridine or triethylamine. Ensure at least a stoichiometric equivalent of the base is used. For challenging reactions, a slight excess of the base may be beneficial. |

| Side Reactions | The sulfonyl chloride can react with itself or the solvent if reaction conditions are not optimized. | Add the 2-methoxyaniline to the solution of 4-acetamidobenzenesulfonyl chloride and base slowly to control the reaction rate and minimize side product formation. |

Issue 2: Presence of Impurities in the Final Product

| Potential Cause | Explanation | Recommended Solution |

| Incomplete Hydrolysis | Residual acetyl-protected intermediate will contaminate the final product if the hydrolysis step is not complete. | Monitor the hydrolysis reaction by TLC. If the starting material is still present, extend the reflux time or increase the concentration of the acid or base catalyst.[2] |

| Formation of Side Products during Sulfonylation | Impurities can be carried over from the first step if not properly removed. | Purify the intermediate, 4-acetamido-N-(2-methoxyphenyl)benzenesulfonamide, by recrystallization or column chromatography before proceeding to the hydrolysis step. |

| Degradation of Product | The final product, an aromatic amine, can be susceptible to oxidation, leading to colored impurities. | After neutralization, work up the reaction mixture promptly. Consider using a mild reducing agent like sodium hydrosulfite during the workup to prevent oxidation.[3] Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water). |

| Di-sulfonylation | In some cases, a second molecule of sulfonyl chloride can react with the sulfonamide nitrogen, leading to a di-sulfonated impurity. | This is less common with a protecting group but can occur under harsh conditions. Use a controlled stoichiometry of reactants and avoid excessive heating. |

Issue 3: Difficulty with Product Isolation and Purification

| Potential Cause | Explanation | Recommended Solution |

| Product is an Oil or Gummy Solid | The product may not crystallize easily if impurities are present or if the solvent system is not optimal. | Try different solvent systems for recrystallization. A combination of a good solvent (e.g., ethanol, acetone) and a poor solvent (e.g., water, hexane) often works well. If the product oils out, try cooling the solution more slowly or scratching the inside of the flask to induce crystallization. |

| Poor Separation on Column Chromatography | The product and impurities may have similar polarities, making separation by column chromatography challenging. | Experiment with different eluent systems. A gradient elution may be necessary. Ensure the silica gel is properly packed and the sample is loaded in a concentrated band. |

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the sulfonamide formation step?

A1: Pyridine is often used as both a solvent and a base for this reaction.[2] It effectively scavenges the HCl produced and provides a suitable reaction medium. Other aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can also be used in combination with a non-nucleophilic base like triethylamine.

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting materials, intermediate, and final product. Visualize the spots under a UV lamp.

Q3: What are the best conditions for the hydrolysis of the acetyl group?

A3: Both acidic and basic hydrolysis can be effective.

-

Acidic Hydrolysis: Refluxing the intermediate in a mixture of ethanol and aqueous hydrochloric acid is a common method.

-

Basic Hydrolysis: Refluxing with an aqueous or alcoholic solution of a strong base like sodium hydroxide or potassium hydroxide is also effective.[2] The choice between acidic and basic conditions may depend on the stability of other functional groups in the molecule.

Q4: My final product is colored. How can I decolorize it?

A4: The color is likely due to trace oxidized impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Be sure to filter the hot solution to remove the charcoal before allowing the product to crystallize.

Q5: Can this synthesis be scaled up?

A5: Yes, but careful consideration of heat transfer and mixing is crucial. For the sulfonylation step, the addition of the sulfonyl chloride should be done portion-wise or via an addition funnel to control the exothermic reaction. For the hydrolysis step, ensure efficient stirring to prevent bumping during reflux.

IV. Experimental Protocols

Protocol 1: Synthesis of 4-acetamido-N-(2-methoxyphenyl)benzenesulfonamide

-

In a dry round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 2-methoxyaniline (1.0 equivalent) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 4-acetamidobenzenesulfonyl chloride (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into a beaker of ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-acetamido-N-(2-methoxyphenyl)benzenesulfonamide.

Protocol 2: Hydrolysis of 4-acetamido-N-(2-methoxyphenyl)benzenesulfonamide

-

In a round-bottom flask, suspend the 4-acetamido-N-(2-methoxyphenyl)benzenesulfonamide (1.0 equivalent) in a mixture of ethanol and 1 M aqueous sodium hydroxide.

-

Heat the mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid until the pH is approximately 7.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol/water to obtain pure 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide.

V. Visualizations

Reaction Pathway

Caption: Synthetic route to 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide.

Troubleshooting Logic

Sources

Technical Support Center: Crystallization of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide

Welcome to the technical support guide for 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and pharmaceutical development professionals. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to solve crystallization challenges effectively.

Compound Profile: 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide

Understanding the physicochemical properties of your compound is the foundation of successful crystallization. This sulfonamide derivative, a valuable intermediate in medicinal chemistry, possesses characteristics that directly influence solvent selection and crystallization behavior.

| Property | Value | Source |

| IUPAC Name | 4-amino-N-(2-methoxyphenyl)benzenesulfonamide | - |

| Molecular Formula | C₁₃H₁₄N₂O₃S | [1] |

| Molecular Weight | 278.33 g/mol | [1] |

| Appearance | Typically a white to off-white crystalline powder | [2] |

| Melting Point | Approx. 250–252°C (for the 4-methoxy isomer, data for 2-methoxy isomer is limited) | [3] |

| pKa | Data not readily available; the sulfonamide proton is weakly acidic, and the amino group is basic. | - |

Solubility Profile (Qualitative)

The key to recrystallization is identifying a solvent that dissolves the compound well when hot but poorly when cold.

| Solvent Class | Solubility Behavior | Examples |

| Polar Protic | Generally good solubility, especially when heated.[3] | Ethanol, Methanol, Isopropanol |

| Polar Aprotic | Moderate to good solubility. | Acetone, Ethyl Acetate, DMF, DMSO |

| Non-Polar | Poor solubility. | Hexanes, Toluene |

| Aqueous | Sparingly soluble in water.[2] | Water |

Core Troubleshooting FAQs

This section addresses the most common issues encountered during the crystallization of 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide in a direct question-and-answer format.

Q1: I've cooled my solution, but no crystals have formed. What's wrong?

A1: This is a classic sign that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome. Supersaturation is the essential driving force for crystallization.[4]

-

Causality: If too much solvent was used, the concentration of the sulfonamide might still be below its saturation point, even at low temperatures. Alternatively, the solution may be perfectly supersaturated but lacks a nucleation site to initiate crystal formation.

-

Troubleshooting Steps:

-

Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the meniscus. The microscopic imperfections in the glass provide high-energy sites that can initiate crystal growth.[5][6]

-

Seeding: If you have a pure crystal from a previous batch, add a tiny speck (a "seed crystal") to the solution. This provides a perfect template for new crystals to grow upon, bypassing the initial nucleation energy barrier.[5]

-

Increase Concentration: If the above methods fail, your solution is likely undersaturated. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow the concentrated solution to cool slowly once more.[7]

-

Introduce an Anti-Solvent: Add a second solvent in which your compound is insoluble (but is miscible with your primary solvent) dropwise until the solution becomes persistently cloudy. This reduces the overall solubility of the compound, forcing crystallization.[4]

-

Q2: My product separated as an oily liquid instead of solid crystals. How do I fix this?

A2: This phenomenon, known as "oiling out," is problematic because the oil often traps impurities and solidifies into an amorphous mass rather than an ordered crystal lattice.[5]

-

Causality: Oiling out typically occurs under one of two conditions:

-

High Impurity Concentration: Impurities can depress the melting point of the solid. If the solution becomes saturated at a temperature where the impure compound is molten, it will separate as an oil.[5][6][8]

-

High Supersaturation/Rapid Cooling: If a highly concentrated solution is cooled too quickly, the molecules may not have time to orient themselves into a crystal lattice and will crash out as a disordered, supercooled liquid (oil).[4]

-

-

Solutions:

-

Re-dissolve and Dilute: Heat the solution to re-dissolve the oil completely. Add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature.[5][6]

-